(2E)-2-{(2E)-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
2-{2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of hydrazine-coupled pyrazoles, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 2-{2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE typically involves the condensation of hydrazine derivatives with pyrazole aldehydes. The reaction conditions often include the use of catalysts such as vitamin B1, and the process is characterized by high yields and the absence of metal catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its pharmacological properties are being explored for the treatment of tropical diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of the enzyme LmPTR1, which is involved in the biosynthesis of folate in Leishmania parasites . This interaction disrupts the enzyme’s function, leading to the death of the parasite.
Comparison with Similar Compounds
Similar compounds include other hydrazine-coupled pyrazoles, such as:
- 3-[2-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)HYDRAZONO]PENTANE-2,4-DIONE
- 1-(3,5-DINITRO-1H-PYRAZOL-4-YL)-3-NITRO-1H-1,2,4-TRIAZOL-5-AMINE Compared to these compounds, 2-{2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE exhibits unique pharmacological properties, particularly its potent antileishmanial and antimalarial activities .
Properties
Molecular Formula |
C10H13N5OS |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
(2E)-2-[(E)-(1,3,5-trimethylpyrazol-4-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13N5OS/c1-6-8(7(2)15(3)14-6)4-11-13-10-12-9(16)5-17-10/h4H,5H2,1-3H3,(H,12,13,16)/b11-4+ |
InChI Key |
OMVUUTHFJRCCDG-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=N/N=C/2\NC(=O)CS2 |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
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